1-(5-tert-butyl-2-propoxybenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole
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Overview
Description
1-(5-tert-butyl-2-propoxybenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structural features, including a tert-butyl group, a propoxy group, and a nitro group attached to an imidazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-tert-butyl-2-propoxybenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole typically involves multiple steps. One common approach is to start with the preparation of 5-tert-butyl-2-propoxybenzenesulfonyl chloride, which is then reacted with 2-methyl-5-nitroimidazole under specific conditions to form the desired compound. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs while maintaining stringent quality control standards.
Chemical Reactions Analysis
Types of Reactions
1-(5-tert-butyl-2-propoxybenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas and palladium on carbon.
Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas and palladium on carbon are frequently used.
Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide are employed under anhydrous conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted imidazole derivatives.
Scientific Research Applications
1-(5-tert-butyl-2-propoxybenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(5-tert-butyl-2-propoxybenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-tert-butyl-2-propoxybenzenesulfonyl chloride: A precursor in the synthesis of the target compound.
2-methyl-5-nitroimidazole: Another precursor used in the synthesis.
Other sulfonyl imidazole derivatives: Compounds with similar structural features but different functional groups.
Uniqueness
1-(5-tert-butyl-2-propoxybenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-(5-tert-butyl-2-propoxyphenyl)sulfonyl-2-methyl-5-nitroimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O5S/c1-6-9-25-14-8-7-13(17(3,4)5)10-15(14)26(23,24)19-12(2)18-11-16(19)20(21)22/h7-8,10-11H,6,9H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHKMAXYDHBVTJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C(C)(C)C)S(=O)(=O)N2C(=NC=C2[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O5S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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